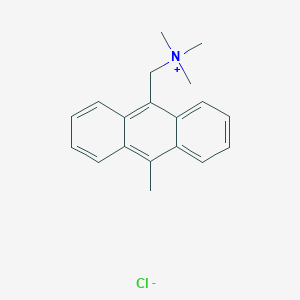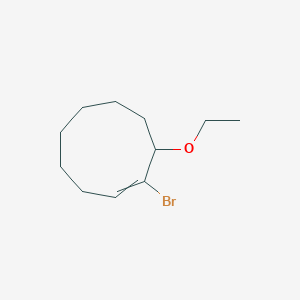
1-Bromo-9-ethoxycyclonon-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-9-ethoxycyclonon-1-ene is an organic compound that belongs to the class of cycloalkenes. Cycloalkenes are cyclic hydrocarbons containing one or more double bonds within the ring structure. This compound is characterized by a nine-membered ring with a bromine atom and an ethoxy group attached to it. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-9-ethoxycyclonon-1-ene can be synthesized through several methods, including:
Radical Bromination: This method involves the bromination of cyclononene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Electrophilic Addition: Another approach involves the addition of bromine to cyclononene in the presence of a solvent such as carbon tetrachloride (CCl4).
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions using automated reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Common reagents include N-bromosuccinimide and bromine, with solvents such as carbon tetrachloride or chloroform.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-9-ethoxycyclonon-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: The compound can undergo E2 elimination reactions to form alkenes.
Oxidation Reactions: The ethoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, alkoxide ions.
Bases: Potassium tert-butoxide, sodium hydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Alcohols: Formed through substitution reactions.
Alkenes: Formed through elimination reactions.
Aldehydes and Carboxylic Acids: Formed through oxidation reactions.
Applications De Recherche Scientifique
1-Bromo-9-ethoxycyclonon-1-ene has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
61045-45-2 |
|---|---|
Formule moléculaire |
C11H19BrO |
Poids moléculaire |
247.17 g/mol |
Nom IUPAC |
1-bromo-9-ethoxycyclononene |
InChI |
InChI=1S/C11H19BrO/c1-2-13-11-9-7-5-3-4-6-8-10(11)12/h8,11H,2-7,9H2,1H3 |
Clé InChI |
CHGVWNHNLLDPRB-UHFFFAOYSA-N |
SMILES canonique |
CCOC1CCCCCCC=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



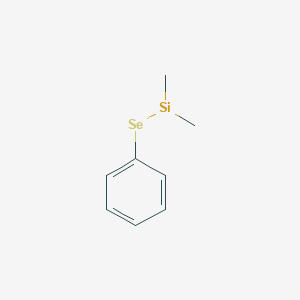

![N-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]glycine](/img/structure/B14586657.png)

![3-[(4-Aminopyrimidin-2-YL)sulfanyl]propanamide](/img/structure/B14586666.png)
![1-[3-(2-Bromoethoxy)-4-nitrophenoxy]-2,4-dichlorobenzene](/img/structure/B14586677.png)
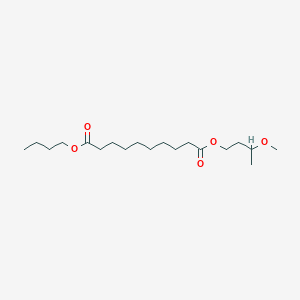
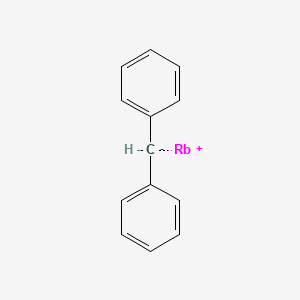
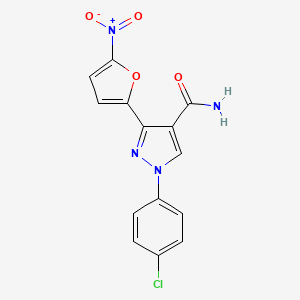

![N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1-(furan-2-yl)methanimine](/img/structure/B14586700.png)
